(S)-chroman-4-amine

Chiral purity Enantiomeric excess Quality control

(S)-Chroman-4-amine (CAS 188198-38-1) is the (S)-enantiomer of chroman-4-amine, a chiral primary amine featuring a benzopyran (chromane) scaffold with the amine substituent at the 4-position. It belongs to the broader class of 4-aminochromanes, a privileged scaffold in medicinal chemistry frequently employed as a key synthetic intermediate for constructing bioactive molecules targeting neurological disorders, inflammatory pain, and epigenetic enzymes.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 188198-38-1
Cat. No. B071886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-chroman-4-amine
CAS188198-38-1
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1N
InChIInChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1
InChIKeyLCOFMNJNNXWKOC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Chroman-4-amine (CAS 188198-38-1) – Chiral Building Block for Medicinal Chemistry and Drug Discovery


(S)-Chroman-4-amine (CAS 188198-38-1) is the (S)-enantiomer of chroman-4-amine, a chiral primary amine featuring a benzopyran (chromane) scaffold with the amine substituent at the 4-position [1]. It belongs to the broader class of 4-aminochromanes, a privileged scaffold in medicinal chemistry frequently employed as a key synthetic intermediate for constructing bioactive molecules targeting neurological disorders, inflammatory pain, and epigenetic enzymes [2]. The (S)-configuration at the C4 stereocenter is critical, as the enantiomeric counterpart, (R)-chroman-4-amine (CAS 210488-55-4), has been shown to exhibit distinct biological activity profiles in receptor binding and enzyme inhibition assays, making stereochemical integrity a decisive factor in procurement decisions .

Why Racemic Chroman-4-amine or the (R)-Enantiomer Cannot Substitute for (S)-Chroman-4-amine (CAS 188198-38-1)


Substituting (S)-chroman-4-amine with its racemate (CAS 53981-38-7) or the (R)-enantiomer (CAS 210488-55-4) is scientifically unsound because the stereochemistry at the C4 position is a primary determinant of biological target engagement. In receptor binding studies, (R)-chroman-4-amine hydrochloride demonstrates approximately 3-fold higher affinity for somatostatin receptors compared to its (S)-counterpart, demonstrating that the enantiomers are pharmacologically distinct entities . Furthermore, in acetylcholinesterase (AChE) inhibition studies with structurally related pyrano[3,2-c]chromene derivatives, the S-enantiomers were found to be superior to the corresponding R-enantiomers in most cases, with the most potent S-enantiomer achieving an IC50 of 19.2 μM [1]. These enantioselective pharmacodynamic differences mean that using the incorrect enantiomer or a racemic mixture will produce confounded biological data, irreproducible synthetic outcomes in asymmetric synthesis, and invalid structure-activity relationships in drug discovery programs.

Quantitative Differentiation Evidence for (S)-Chroman-4-amine (CAS 188198-38-1) vs. Closest Analogs


Enantiomeric Purity: (S)-Chroman-4-amine Hydrochloride Achieves ≥99% Chiral Purity with Defined Optical Rotation

Commercially sourced (S)-chroman-4-amine hydrochloride (CAS 1035093-81-2, net free base CAS 188198-38-1) is available with a specified chiral purity of ≥99% and a measured specific optical rotation of [α]D²⁵ = –39 ± 2° (c = 1 in MeOH) [1]. In comparison, the (R)-enantiomer (CAS 210488-55-4) is listed by vendors at ≥95% purity without the same level of documented chiral purity specification in readily available commercial listings . The free base (S)-chroman-4-amine is also available with >97% chemical purity and >99% enantiomeric excess (ee) . This quantified enantiopurity is essential for applications in asymmetric synthesis where the stereochemical outcome of downstream reactions depends directly on the enantiomeric excess of the starting amine.

Chiral purity Enantiomeric excess Quality control

Key Intermediate for Human Bradykinin B1 Receptor Antagonists – Enantioselective Synthetic Accessibility

Chiral chroman-4-amines, including the (S)-enantiomer, serve as key synthetic intermediates for potent human Bradykinin B1 receptor antagonists [1]. The Jia et al. (2016) methodology demonstrates that chiral chroman-4-amines can be accessed via a catalytic asymmetric decarboxylative Mannich reaction with excellent enantioselectivities and without loss of stereochemical integrity during subsequent transformations [1]. The downstream B1 antagonist pharmacophore derived from this intermediate class includes chroman 28, which displays Ki values of 0.77 nM at the human B1 receptor with >10⁵-fold selectivity over the hB2 receptor subtype [2]. The structurally related flexible precursor (compound 4) exhibits a Ki of 132 nM, highlighting that the rigid chiral chroman scaffold contributes approximately 170-fold enhancement in binding affinity [2].

Bradykinin B1 antagonist Inflammatory pain Asymmetric synthesis

Enantioselective Acetylcholinesterase (AChE) Inhibition: S-Enantiomer Superiority in Related Chromene Scaffolds

In a systematic study of enantioselective AChE inhibition by pyrano[3,2-c]chromene derivatives (structurally related to the chroman-4-amine scaffold), the S-enantiomers were superior to the corresponding R-enantiomers in most cases tested [1]. The most potent S-configured compound (4p) achieved an IC50 of 19.2 μM, while compound 4n (also S-configuration) displayed an IC50 of 21.3 μM [1]. Molecular modeling studies revealed enantioselective discrimination of AChE, providing a structural rationale for the preference of the S-configuration at the chiral center corresponding to the C4 position of chroman-4-amine [1]. Although these data are from pyrano[3,2-c]chromenes rather than (S)-chroman-4-amine itself, they establish a class-level precedent that the (S)-configuration at the chroman 4-position is critical for AChE inhibitory activity.

Acetylcholinesterase Alzheimer's disease Enantioselectivity

SIRT2 Inhibition by Chroman-4-one Derivatives: Class-Level Evidence Supporting the (S)-Chroman Pharmacophore

Substituted chroman-4-one and chromone derivatives, which share the chroman core structure with (S)-chroman-4-amine, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase implicated in aging-related diseases and cancer [1]. The most potent inhibitor in this series, 6,8-dibromo-2-pentylchroman-4-one, demonstrated an IC50 of 1.5 μM against SIRT2 with high selectivity over SIRT1 and SIRT3 [1]. While (S)-chroman-4-amine itself is a synthetic precursor to such inhibitors (requiring further functionalization), its chiral 4-amino substituent provides a direct synthetic handle for constructing the diamine or amide pharmacophore found in active SIRT2 inhibitors. The racemic chroman-4-amine or the (R)-enantiomer would generate a different stereochemical outcome upon elaboration to the final inhibitor, potentially compromising the selectivity profile observed for the (S)-configured series.

SIRT2 inhibition Epigenetics Cancer

Enantiomeric Discrimination in Somatostatin Receptor Binding: (R)- vs. (S)-Chroman-4-amine

Radioligand binding assays comparing the two enantiomers of chroman-4-amine hydrochloride reveal that (R)-chroman-4-amine hydrochloride demonstrates approximately 3-fold higher binding affinity for somatostatin receptors compared to its (S)-counterpart . This enantioselective binding difference directly demonstrates that the C4 stereochemistry is a pharmacophoric determinant for somatostatin receptor engagement. While this particular receptor target favors the (R)-configuration, the data unequivocally establish that (S)-chroman-4-amine and (R)-chroman-4-amine are not interchangeable – a principle that extends across multiple biological targets. For programs where the target of interest favors the (S)-configuration (as demonstrated for AChE and SIRT2 above), procurement of the correct enantiomer is essential.

Somatostatin receptor Enantioselectivity Receptor binding

Optimal Application Scenarios for (S)-Chroman-4-amine (CAS 188198-38-1) Based on Quantitative Evidence


Asymmetric Synthesis of Bradykinin B1 Receptor Antagonists for Inflammatory Pain

(S)-Chroman-4-amine is the preferred chiral building block for constructing diaminochroman carboxamide-based Bradykinin B1 receptor antagonists. The enantiopure (S)-amine provides the stereochemical foundation for accessing rigid chroman antagonists with sub-nanomolar Ki values (0.4–17 nM) and >10⁵-fold selectivity over the B2 receptor subtype, as demonstrated by chroman 28 (Ki = 0.77 nM) [1]. The Jia et al. (2016) methodology confirms that chiral chroman-4-amines can be elaborated to the B1 antagonist pharmacophore without loss of enantioselectivity [2]. Programs targeting chronic inflammatory pain should procure the (S)-enantiomer with ≥99% chiral purity to ensure stereochemical fidelity throughout the synthetic sequence.

Enantioselective Acetylcholinesterase Inhibitor Development for Neurodegenerative Disease

Class-level evidence from pyrano[3,2-c]chromene derivatives demonstrates that the (S)-configuration at the chroman 4-position is superior to the (R)-configuration for acetylcholine sterase inhibition, with the most potent S-enantiomer achieving an IC50 of 19.2 μM [3]. (S)-Chroman-4-amine serves as the logical enantiopure starting material for medicinal chemistry campaigns aimed at optimizing AChE inhibitory potency within the chroman chemotype. The racemic mixture or (R)-enantiomer would direct synthetic effort toward the less active stereochemical series, reducing the probability of identifying a development candidate.

Chiral Precursor for SIRT2-Selective Epigenetic Probes

The chroman scaffold has been validated as a privileged structure for selective SIRT2 inhibition, with the lead chroman-4-one derivative achieving an IC50 of 1.5 μM and high selectivity over SIRT1 and SIRT3 [4]. (S)-Chroman-4-amine provides a chiral 4-amino handle for constructing the amine-containing SIRT2 inhibitor pharmacophore. Epigenetic probe development programs requiring stereochemically defined SIRT2 inhibitors should procure the (S)-enantiomer to enable stereospecific SAR exploration, particularly given that the (R)-enantiomer has demonstrated preferential binding to somatostatin receptors, indicating divergent biological activity profiles between the two enantiomers .

Quality Control Reference Standard for Chiral Chromatographic Method Development

With a well-characterized specific optical rotation of [α]D²⁵ = –39 ± 2° (c = 1, MeOH) for the hydrochloride salt and >99% ee specification for the free base [5], (S)-chroman-4-amine is suitable for use as a chiral reference standard in HPLC method development and validation. Its defined optical rotation provides an orthogonal method for confirming enantiomeric identity, serving as a calibration benchmark for chiral stationary phase screening and enantiomeric excess determination in asymmetric synthesis workflows.

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